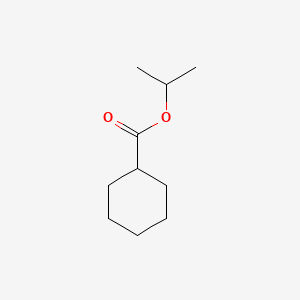

Cyclohexanecarboxylic acid isopropyl ester

Description

BenchChem offers high-quality Cyclohexanecarboxylic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxylic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQZNGSMBAGPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215825 | |

| Record name | Isopropyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6553-80-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexanecarboxylic acid isopropyl ester molecular weight and formula

An In-depth Technical Guide to Isopropyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of isopropyl cyclohexanecarboxylate (CAS No. 6553-80-6), a key aliphatic ester. The document details its fundamental physicochemical properties, including its molecular formula (C₁₀H₁₈O₂) and molecular weight (approx. 170.25 g/mol ). A detailed, field-proven protocol for its synthesis via Fischer esterification is presented, alongside methodologies for its purification and subsequent characterization using standard spectroscopic techniques. Furthermore, this guide explores the compound's emerging applications as a valuable chemical intermediate in advanced organic synthesis, particularly in catalytic hydrodeoxygenation for the formation of unsymmetrical ethers. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practice. This document is intended to serve as an essential resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

Isopropyl cyclohexanecarboxylate, also known by its IUPAC name propan-2-yl cyclohexanecarboxylate, is a saturated carboxylic acid ester. Structurally, it consists of a cyclohexane ring bonded to a carbonyl group, which is in turn ester-linked to an isopropyl group. As a member of the cyclohexanecarboxylate family, it serves as a versatile, non-polar building block in organic chemistry.

While its parent carboxylic acids and other related esters have found use as intermediates for pharmaceuticals and liquid crystals, isopropyl cyclohexanecarboxylate is gaining recognition for its utility as a robust reactant in modern catalytic processes[1][2]. Its "sterically bulkier" nature makes it an interesting substrate for reactions where steric hindrance can influence selectivity and yield[3]. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical properties is critical for its application in experimental design, from reaction setup to purification. Isopropyl cyclohexanecarboxylate is a colorless to nearly colorless liquid at room temperature[4]. Key properties are summarized below.

Table 1: Physicochemical Properties of Isopropyl Cyclohexanecarboxylate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | [4][5] |

| Molecular Weight | 170.25 g/mol | [4][5] |

| CAS Number | 6553-80-6 | [4][5] |

| Appearance | Colorless to Almost Colorless Liquid | [4] |

| Boiling Point | 202.7 °C (estimated at 760 mmHg) | [3] |

| Flash Point | 75 °C (167 °F) | [3] |

| Specific Gravity (20/20) | 0.94 | [3] |

| logP (o/w) | 3.12 - 3.30 (estimated) | [3] |

| Water Solubility | 56.85 mg/L at 25 °C (estimated) |[3] |

Synthesis and Purification

The most direct and common method for preparing isopropyl cyclohexanecarboxylate is the Fischer esterification of cyclohexanecarboxylic acid with isopropanol, using a strong acid catalyst. This is a reversible equilibrium reaction; therefore, to achieve a high yield, the equilibrium must be shifted toward the product. This is typically accomplished by using one of the reactants (usually the less expensive alcohol) in large excess or by removing water as it is formed.

Causality in Experimental Design

-

Acid Catalyst (H₂SO₄): A strong acid catalyst, such as concentrated sulfuric acid, is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Excess Isopropanol: Using isopropanol as both the reactant and the solvent provides a large molar excess, driving the reaction equilibrium towards the ester product according to Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup: The workup procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and excess isopropanol. A sodium bicarbonate wash neutralizes both the sulfuric acid catalyst and any remaining cyclohexanecarboxylic acid. A subsequent brine wash helps to remove residual water from the organic phase before drying.

Detailed Experimental Protocol: Fischer Esterification

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood.

Materials:

-

Cyclohexanecarboxylic acid

-

Isopropanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanecarboxylic acid (1.0 eq) and a significant excess of isopropanol (e.g., 5-10 eq, serving as the solvent).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)). The reaction is typically complete within 2-4 hours.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing a volume of cold water approximately equal to the reaction volume.

-

Extraction: Extract the aqueous mixture with diethyl ether (2x volumes). Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the solvent (diethyl ether and excess isopropanol) from the filtrate using a rotary evaporator.

-

Purification (Optional): If necessary, the crude ester can be purified further by vacuum distillation to yield the final product as a clear, colorless liquid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of isopropyl cyclohexanecarboxylate.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and a complex multiplet pattern for the eleven protons on the cyclohexane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two unique carbons of the isopropyl group, and the carbons of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the ester functional group. The most prominent feature will be a strong C=O (carbonyl) stretching absorption band, typically appearing in the range of 1730-1750 cm⁻¹[5].

Applications in Organic Synthesis

While many simple esters are used as fragrances or flavorings, isopropyl cyclohexanecarboxylate is noted as being for informational or synthetic purposes rather than fragrance applications[3]. Its primary value to researchers lies in its role as a chemical intermediate and a substrate in synthetic transformations.

A significant, recent application is its use in the catalytic hydrodeoxygenation (HDO) to form unsymmetrical ethers. A 2022 study published in JACS Au demonstrated that isopropyl cyclohexanecarboxylate can be efficiently converted to isopropyl cyclohexylmethyl ether with a 95% yield using a novel platinum-molybdenum catalyst (Pt–Mo/ZrO₂)[3]. This reaction showcases the ester's utility as a robust starting material for creating more complex molecular architectures under sustainable catalytic conditions[3]. The development of such reductive transformations enhances the value of esters as versatile resources for producing value-added compounds beyond simple alcohols[5].

Given that the related compound, trans-4-isopropyl-cyclohexanecarboxylic acid, is a key intermediate in the synthesis of the antidiabetic drug Nateglinide, the ester derivatives, including the isopropyl ester, represent valuable building blocks for creating libraries of related compounds in drug discovery programs[1].

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Isopropyl cyclohexanecarboxylate is a combustible liquid[2].

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Keep away from open flames, sparks, and other ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store in a dark place at temperatures below 15°C[4].

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

Isopropyl cyclohexanecarboxylate is a readily accessible and synthetically useful chemical intermediate. Its straightforward preparation via Fischer esterification, combined with its demonstrated utility in modern catalytic reactions, makes it a valuable compound for professionals in organic synthesis and medicinal chemistry. This guide provides the core technical knowledge required to effectively synthesize, handle, and apply this versatile building block in a research context.

References

-

Selective Hydrodeoxygenation of Esters to Unsymmetrical Ethers over a Zirconium Oxide-Supported Pt–Mo Catalyst. (2022). JACS Au. Available at: [Link]

-

Molybdenum Oxides in the Reductive Transformations of Carboxylic Acids and Esters. (n.d.). The University of Osaka Institutional Knowledge Archive: OUKA. Available at: [Link]

-

isopropyl cyclohexane carboxylate cyclohexanecarboxylic acid, 1-methylethyl ester. (n.d.). The Good Scents Company. Available at: [Link]

- EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.

-

Cyclohexanecarboxylic acid, 1-methylethyl ester. (n.d.). PubChem. Available at: [Link]

-

Isopropyl cyclohexanecarboxylate. (n.d.). SIELC Technologies. Available at: [Link]

-

Chemical Properties of Cyclohexanecarboxylic acid isopropyl ester (CAS 6553-80-6). (n.d.). Cheméo. Available at: [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

-

Experiment 10: Fischer Esterification. (n.d.). University of Manitoba. Available at: [Link]

-

Cyclohexanecarboxylic acid isopropyl ester. (n.d.). NIST WebBook. Available at: [Link]

-

Fischer Esterification Procedure. (n.d.). University of Wisconsin-La Crosse. Available at: [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

S-CHLORO-N-TERT-BUTYL-2-PHENYLACETAMIDE. (n.d.). Organic Syntheses. Available at: [Link]

Sources

- 1. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. Propyl cyclohexanecarboxylate (6739-34-0) for sale [vulcanchem.com]

Methodological & Application

Application Notes & Protocols: The Isopropyl Ester as a Robust Protecting Group for Carboxylic Acids

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the isopropyl ester as a protecting group for carboxylic acids. This document delves into the underlying chemical principles, practical applications, and detailed protocols for both the protection and deprotection of carboxylic acids via isopropyl ester formation.

Introduction: The Strategic Role of Carboxylic Acid Protection

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, are prime candidates for transient protection to prevent undesired side reactions.[1][2][3] The choice of a suitable protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal.[1][3]

The formation of an ester is a common and effective strategy for the protection of carboxylic acids.[2][4][5] Among the various ester-based protecting groups, the isopropyl ester offers a unique balance of stability and reactivity, making it a valuable tool in the synthetic chemist's arsenal.

The Isopropyl Ester: A Profile

The isopropyl ester provides robust protection for the carboxylic acid functionality under a variety of conditions. Its branched alkyl nature confers steric hindrance around the carbonyl group, rendering it less susceptible to nucleophilic attack compared to simpler methyl or ethyl esters.

Key Attributes of the Isopropyl Ester Protecting Group:

| Feature | Description |

| Stability | Generally stable to mildly acidic and basic conditions, as well as many reductive and oxidative reagents. |

| Introduction | Can be introduced under standard esterification conditions. |

| Cleavage | Can be cleaved under specific acidic conditions, often requiring stronger conditions than for tertiary butyl esters.[6][7] |

| Orthogonality | Offers potential for orthogonal protection strategies in the presence of other protecting groups like silyl ethers or benzyl esters.[3] |

Mechanism of Protection and Deprotection

The protection of a carboxylic acid as an isopropyl ester proceeds via standard esterification mechanisms, most commonly the Fischer-Speier esterification.

Protection Workflow

Figure 1: General workflow for the acid-catalyzed esterification of a carboxylic acid with isopropanol.

Deprotection Mechanism

The cleavage of the isopropyl ester is typically achieved under acidic conditions, proceeding through the reverse of the esterification mechanism. The use of Lewis acids can also facilitate this process.[6]

Figure 2: General mechanism for the acid-catalyzed hydrolysis of an isopropyl ester.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a model carboxylic acid, cyclohexanecarboxylic acid, as its isopropyl ester (isopropyl cyclohexanecarboxylate), and its subsequent deprotection.

Protocol 1: Protection of Cyclohexanecarboxylic Acid

This protocol describes the formation of isopropyl cyclohexanecarboxylate via Fischer-Speier esterification.[5][8]

Materials:

-

Cyclohexanecarboxylic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add cyclohexanecarboxylic acid (1.0 eq).

-

Add a large excess of anhydrous isopropanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isopropyl cyclohexanecarboxylate.

-

Purify the product by distillation or column chromatography if necessary.

Protocol 2: Deprotection of Isopropyl Cyclohexanecarboxylate

This protocol outlines the cleavage of the isopropyl ester using a Lewis acid, aluminum chloride, to regenerate the carboxylic acid.[6]

Materials:

-

Isopropyl cyclohexanecarboxylate

-

Aluminum chloride (AlCl₃), anhydrous

-

Nitromethane (anhydrous)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve isopropyl cyclohexanecarboxylate (1.0 eq) in anhydrous nitromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Carefully add anhydrous aluminum chloride (e.g., 1.5-2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction temperature may be gradually increased if necessary.[6]

-

Upon completion, quench the reaction by carefully adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyclohexanecarboxylic acid.

-

Purify the product by recrystallization or column chromatography if necessary.

Scope and Limitations

Advantages of the Isopropyl Ester Protecting Group:

-

Cost-Effective: Isopropanol is an inexpensive and readily available reagent.

-

Moderate Stability: Offers a good balance of stability, allowing for a range of synthetic transformations on other parts of the molecule.

-

Alternative to t-Butyl Esters: Provides an alternative to the more acid-labile t-butyl esters, allowing for selective deprotection in some cases.

Limitations:

-

Forced Deprotection Conditions: Cleavage often requires stronger acidic conditions than for other common ester protecting groups, which may not be compatible with sensitive substrates.[6]

-

Potential for Side Reactions: The use of strong acids for deprotection can lead to side reactions in complex molecules.

Conclusion

The use of an isopropyl ester as a protecting group for carboxylic acids is a valuable and practical strategy in organic synthesis. Its straightforward introduction, moderate stability, and specific deprotection conditions make it a useful alternative to other common protecting groups. By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively employ the isopropyl ester to navigate complex synthetic pathways and achieve their target molecules with greater efficiency and control.

References

-

PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarboxylic acid, 1-methylethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Isopropyl cyclohexane carboxylic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Isopropyl cyclohexanecarboxylate. Retrieved from [Link]

-

Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Retrieved from [Link]

-

chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

- Google Patents. (n.d.). WO2010148080A2 - Cyclohexane 1,4 carboxylates.

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexanecarboxylic Acid Isopropyl Ester

Welcome to the technical support center for the synthesis of cyclohexanecarboxylic acid isopropyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction to the Synthesis

The synthesis of cyclohexanecarboxylic acid isopropyl ester is most commonly achieved via the Fischer-Speier esterification (often shortened to Fischer esterification). This method involves the acid-catalyzed reaction between cyclohexanecarboxylic acid and isopropanol.[1][2][3][4] While fundamentally straightforward, the reaction's success hinges on a clear understanding of its equilibrium nature and the factors that can be manipulated to favor product formation.

The overall transformation is as follows:

Cyclohexanecarboxylic Acid + Isopropanol ⇌ Cyclohexanecarboxylic Acid Isopropyl Ester + Water

This guide will walk you through the critical parameters of this reaction, provide a detailed experimental protocol, and offer solutions to common problems you may encounter.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis of cyclohexanecarboxylic acid isopropyl ester in a question-and-answer format.

Q1: My reaction yield is very low, even after several hours of reflux. What is the primary cause?

A1: The most common reason for low yields in Fischer esterification is the reversible nature of the reaction.[1][5][6] The reaction reaches an equilibrium that may not favor the products.[1] To achieve a high yield, you must actively shift the equilibrium to the right, towards the ester product. There are two primary strategies to accomplish this:

-

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol (isopropanol in this case) as it is often less expensive and can also serve as the solvent, will drive the reaction forward according to Le Châtelier's Principle.[1][3] A 10-fold excess of the alcohol can significantly increase the ester yield at equilibrium.[1]

-

Removal of Water: Water is a product of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis) from occurring, thus pushing the reaction towards completion.[1][2][7] The most effective way to do this is through azeotropic distillation using a Dean-Stark apparatus.[7][8][9]

Q2: I'm using an acid catalyst, but the reaction is still slow. Should I increase the catalyst concentration or the temperature?

A2: While both factors are important, they must be balanced carefully.

-

Catalyst Concentration: A sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is crucial to protonate the carboxylic acid, making it more electrophilic for the alcohol to attack.[2][3] Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is effective. Simply adding more catalyst beyond this range may not significantly increase the reaction rate but can promote side reactions.

-

Temperature: Increasing the temperature will increase the reaction rate.[10] However, with isopropanol (a secondary alcohol) and a strong acid like H₂SO₄, excessive heat can lead to a significant side reaction: the dehydration of isopropanol to form propene gas.[11][12] This not only consumes your reactant but can also create pressure buildup in a sealed system. Therefore, it is generally better to reflux at the boiling point of the alcohol or the azeotropic mixture and ensure a sufficient reaction time rather than excessively increasing the temperature.

Q3: How do I effectively remove the water produced during the reaction?

A3: The gold standard for water removal in this context is using a Dean-Stark apparatus .[8][9][13] This piece of glassware is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

How it works:

-

The reaction is run in a solvent like toluene.

-

As the mixture refluxes, the vapor, containing the toluene-water azeotrope, rises into the condenser.

-

The vapor condenses and drips into the graduated arm of the Dean-Stark trap.

-

Because water is denser than and immiscible with toluene, it settles to the bottom of the trap, where it can be collected and measured.

-

The toluene, now free of water, overflows from the arm and returns to the reaction flask to continue the cycle.[9]

This continuous removal of water is a highly effective method to drive the reaction to completion.[9]

Q4: After the reaction, my product is contaminated with an acidic impurity. How do I purify my ester?

A4: The acidic impurity is likely unreacted cyclohexanecarboxylic acid and the acid catalyst. The standard work-up procedure is designed to remove these:

-

Cool the reaction mixture.

-

Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

-

Neutralize and Wash: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][14] The bicarbonate will react with the acidic components to form their corresponding sodium salts, which are soluble in the aqueous layer. You will observe CO₂ gas evolution, so be sure to vent the funnel frequently.

-

Repeat the wash until no more gas evolves.

-

Wash with Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove any remaining water from the organic layer.[7][14]

-

Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][14]

-

Isolate the Product: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.[7] Further purification can be achieved by distillation if necessary.

Q5: I suspect a side reaction is occurring. What are the likely byproducts?

A5: With isopropanol and a strong acid catalyst, two main side reactions are possible:

-

Dehydration of Isopropanol: As mentioned in Q2, heating isopropanol in the presence of a strong acid can lead to its dehydration to form propene .[11][12] This is more likely at higher temperatures.

-

Formation of Diisopropyl Ether: Two molecules of isopropanol can also undergo acid-catalyzed dehydration to form diisopropyl ether. This is generally a minor byproduct under typical esterification conditions.

If you are using very high temperatures, you might also risk thermal decomposition, although this is less common.

Experimental Protocols & Data

Optimized Protocol for Cyclohexanecarboxylic Acid Isopropyl Ester Synthesis

This protocol utilizes a Dean-Stark apparatus for optimal yield.

Materials:

-

Cyclohexanecarboxylic acid

-

Isopropanol (reagent grade)

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (e.g., 12.8 g, 0.1 mol).

-

Add isopropanol (e.g., 18.0 g, 0.3 mol, 3 equivalents) and toluene (50 mL).

-

Add the acid catalyst, p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 5 mol%).

-

Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.

-

Heat the mixture to a gentle reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The theoretical amount of water for this example is 1.8 mL.

-

Allow the reaction mixture to cool to room temperature.

-

Disassemble the apparatus and transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with 50 mL of ethyl acetate.

-

Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Vent the funnel frequently to release the pressure from CO₂ evolution.

-

Wash the organic layer with brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol, yielding the crude cyclohexanecarboxylic acid isopropyl ester. The product can be further purified by vacuum distillation if required.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes expected yields under different experimental conditions, illustrating the importance of the principles discussed.

| Condition ID | Molar Ratio (Acid:Alcohol) | Water Removal Method | Typical Reaction Time (h) | Expected Yield (%) |

| A | 1:1 | None | 8 | ~60-65%[1] |

| B | 1:10 | None (Alcohol as solvent) | 8 | ~90-95%[1] |

| C | 1:3 | Dean-Stark Apparatus | 4-6 | >95% |

| D | 1:1 | Molecular Sieves | 12 | ~80-85% |

Note: These are illustrative yields. Actual results may vary based on the purity of reagents and precision of the experimental setup.

Visualizations

Fischer Esterification Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification. The process can be remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Caption: The PADPED mechanism for Fischer esterification.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield.

Caption: A logical workflow for troubleshooting low ester yield.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

Wikipedia. Dean–Stark apparatus. [Link]

-

ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

MDPI. Catalytic Dehydration of Isopropanol to Propylene. [Link]

-

MIT OpenCourseWare. (2021, May 18). 10. Fischer Esterification Part 1. [Link]

-

ACS Publications. (2019, November 7). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. [Link]

-

YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. [Link]

-

National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

Chemguide. dehydration of propan-2-ol to give propene. [Link]

-

Royal Society of Chemistry. Dean-Stark apparatus. [Link]

- Google Patents.

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

BYJU'S. Esterification Reaction. [Link]

- Google Patents.

-

University of Bristol. Setting up Dean-Stark apparatus. [Link]

-

ResearchGate. (2023, November 20). (PDF) Catalytic Dehydration of Isopropanol to Propylene. [Link]

-

YouTube. (2016, October 31). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid.... [Link]

-

Wikipedia. Isopropyl alcohol. [Link]

-

PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. athabascau.ca [athabascau.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 9. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. orgsyn.org [orgsyn.org]

Technical Support Center: Effective Water Removal in Fischer Esterification of Cyclohexanecarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Fischer esterification of cyclohexanecarboxylic acid. Our focus is to provide in-depth, field-proven insights into the critical aspect of water removal to drive reaction equilibrium and maximize ester yield. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are both effective and self-validating.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and removal of water in the Fischer esterification process.

Q1: What is the fundamental principle of Fischer esterification, and why is water removal so critical for success?

A1: Fischer esterification is an acid-catalyzed reaction that synthesizes an ester from a carboxylic acid and an alcohol.[1][2] The reaction is fundamentally a reversible equilibrium process.[3][4][5]

Cyclohexanecarboxylic Acid + Alcohol ⇌ Ester + Water (in the presence of an acid catalyst)

The production of water as a byproduct means that as the concentration of water increases, the reverse reaction—ester hydrolysis—also accelerates.[3][4] This hydrolysis breaks the newly formed ester back down into the starting materials, limiting the final yield. To maximize the formation of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[3][5] The most effective way to achieve this is by continuously removing water as it is formed, thereby suppressing the reverse reaction.[3][5][6]

Q2: What are the primary methods for removing water during the esterification of cyclohexanecarboxylic acid?

A2: There are three primary strategies to drive the reaction forward by managing the water byproduct:

-

Azeotropic Distillation: This is the most common and efficient physical method. It involves using a solvent (e.g., toluene or hexane) that forms a low-boiling azeotrope with water.[3][7] This azeotrope is distilled off, condensed, and collected in a specialized piece of glassware called a Dean-Stark apparatus, which separates the water and returns the solvent to the reaction flask.[3][8]

-

Use of an Excess Reagent: By using a large excess of one of the reactants (typically the alcohol if it is inexpensive and low-boiling), the equilibrium can be shifted towards the products.[1][3][6][9] This method is simpler in terms of equipment but can be less efficient and may complicate purification.

-

Chemical Dehydration: This involves adding a dehydrating agent to the reaction mixture to sequester water as it forms. Common agents include concentrated sulfuric acid (which also acts as the catalyst) or molecular sieves.[6][10][11]

Q3: How does a Dean-Stark apparatus function, and why is it so effective?

A3: A Dean-Stark apparatus is a glass trap designed for azeotropic distillation.[3] Its effectiveness lies in its ability to physically separate the immiscible water from the organic solvent used in the reaction.

-

Mechanism of Action:

-

The reaction is heated to the boiling point of the azeotrope (e.g., the toluene-water azeotrope boils at 85°C).

-

The vaporous azeotrope rises into the reflux condenser, where it cools and liquefies.[3]

-

The condensed liquid drips into the graduated collection tube of the Dean-Stark trap.

-

Because water is denser than and immiscible with toluene, it sinks to the bottom of the trap, where it can be collected and measured.[3]

-

The lighter organic solvent (toluene) fills the rest of the trap and, once full, overflows back into the reaction flask, ready to form more azeotrope with any newly produced water.[3]

-

This continuous removal of water from the reaction environment makes the reverse hydrolysis reaction impossible, allowing the esterification to proceed to completion.[3]

Q4: What is the dual role of concentrated sulfuric acid (H₂SO₄) in this reaction?

A4: Concentrated sulfuric acid serves two critical functions in Fischer esterification:

-

Catalyst: It protonates the carbonyl oxygen of the cyclohexanecarboxylic acid.[1][9] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby lowering the activation energy and increasing the reaction rate.[9][11]

-

Dehydrating Agent: Concentrated sulfuric acid is a powerful hygroscopic agent. It actively binds to the water molecules produced during the reaction, helping to remove them from the equilibrium and shift the reaction towards the ester product.[1][11] This makes it a particularly effective, albeit aggressive, choice for this reaction.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the esterification of cyclohexanecarboxylic acid.

Problem 1: My reaction has stalled, yields are low, and I suspect incomplete water removal. How can I confirm this and what should I do?

Causality & Solution: A stalled reaction or low yield is the classic symptom of an unfavorable equilibrium caused by the presence of water.

-

Diagnostic Check: If using a Dean-Stark apparatus, check the collection arm. If the rate of water collection has slowed to a stop before the theoretical amount of water has been collected, your reaction has likely reached equilibrium prematurely.

-

Immediate Actions:

-

Verify Temperature: Ensure the reaction temperature is high enough to distill the water-solvent azeotrope. For a toluene-based system, the vapor temperature should be around 85°C. If the temperature is too high (approaching the boiling point of pure toluene, 111°C), it indicates that all the water has been removed. If it's too low, you may not be effectively removing the azeotrope.

-

Check for Leaks: Ensure all glassware joints are perfectly sealed. Leaks can allow atmospheric moisture in or allow the azeotrope vapor to escape.

-

Increase Catalyst Concentration: If the reaction is merely slow, a slight increase in the acid catalyst concentration can improve the rate. However, be cautious as this can also increase the risk of side reactions like dehydration of the alcohol.

-

Problem 2: I'm using a Dean-Stark apparatus with toluene, but no water is collecting in the trap. What are the likely causes?

Causality & Solution: This issue points to a failure in forming or distilling the azeotrope.

-

Possible Causes & Solutions:

-

Insufficient Heating: The reaction mixture must be boiling vigorously enough for the azeotrope vapors to reach the condenser. Increase the heat input from your heating mantle.[11]

-

Reaction Has Not Started: The esterification reaction itself may not have initiated, meaning no water is being produced. Confirm that the catalyst has been added and the temperature is adequate. The reaction rate is often slow initially.

-

Use of a "Wet" Solvent: If the toluene or other reagents were not anhydrous to begin with, the initial water collected might be from this contamination. Once this is removed, the collection rate will depend on the reaction rate. Always use dry solvents and glassware.

-

Problem 3: Can I use molecular sieves instead of a Dean-Stark apparatus? What are the advantages and disadvantages?

Causality & Solution: Yes, molecular sieves are a viable alternative for chemical dehydration.[6] They are porous materials that selectively adsorb small molecules like water.

-

Advantages:

-

Simpler Setup: Does not require a Dean-Stark trap; can be performed in a standard reflux apparatus.

-

Milder Conditions: Can be effective at lower temperatures than those required for azeotropic distillation.

-

-

Disadvantages:

-

Capacity Limitations: Molecular sieves have a finite water-absorbing capacity. You must add a sufficient quantity to sequester all the water produced.

-

Potential for Side Reactions: The basic nature of some molecular sieves can interfere with the acid-catalyzed reaction. It is crucial to use the correct type (e.g., 3Å or 4Å sieves that have been properly activated by heating).

-

Difficult to Monitor Progress: Unlike observing water collection in a Dean-Stark trap, it is difficult to visually monitor the reaction's progress.

-

Recommendation: For robust and scalable reactions, the Dean-Stark method is generally superior due to its continuous and easily monitored water removal.[12] Molecular sieves are better suited for small-scale or sensitive substrate applications where high temperatures are undesirable.

Data & Protocols

Table 1: Comparison of Water Removal Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Dean-Stark Apparatus | Azeotropic Distillation | Continuous removal, high efficiency, easy to monitor progress, scalable.[3] | Requires specific glassware, higher reaction temperatures. | Most lab-scale and pilot-scale syntheses. |

| Excess Alcohol | Le Châtelier's Principle | Simple setup, no special equipment needed.[1] | Can be wasteful, complicates product purification, may not achieve >95% conversion. | Reactions where the alcohol is inexpensive and easily removed. |

| Molecular Sieves | Chemical Adsorption | Simpler setup than Dean-Stark, can be used at lower temperatures.[6][12] | Finite capacity, difficult to monitor progress, potential for side reactions. | Small-scale reactions or with temperature-sensitive substrates. |

| Conc. H₂SO₄ | Chemical Dehydration | Acts as both catalyst and dehydrating agent.[1] | Can cause charring/side reactions, difficult to control the amount of dehydration. | Simple, robust esterifications where harsh conditions are tolerated. |

Diagram 1: Decision Workflow for Water Removal Strategy

This diagram outlines the logical steps for selecting the most appropriate water removal technique for your specific experimental needs.

A decision tree for selecting a water removal method.

Experimental Protocol: Esterification of Cyclohexanecarboxylic Acid using a Dean-Stark Apparatus

This protocol details the synthesis of an ester (e.g., ethyl cyclohexanecarboxylate) using azeotropic distillation.

Materials:

-

Cyclohexanecarboxylic acid

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask (e.g., 250 mL)

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble the glassware: round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all joints are properly greased and clamped securely. Place a magnetic stir bar in the flask.

-

Reagent Charging: To the round-bottom flask, add cyclohexanecarboxylic acid (e.g., 0.1 mol), ethanol (e.g., 0.12 mol, 1.2 eq), and toluene (enough to fill the flask to about half, ensuring the Dean-Stark trap can be filled).

-

Catalyst Addition: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (e.g., 1-2% of the total volume) to the flask.

-

Heating and Reflux: Heat the mixture to a gentle reflux using the heating mantle. The temperature should be sufficient to cause the toluene-water azeotrope to distill (vapor temp ~85°C).[11]

-

Water Collection: As the reaction proceeds, water will begin to collect in the bottom of the Dean-Stark trap. Monitor the volume of water collected. The reaction is complete when water no longer accumulates and the theoretical amount has been collected (in this example, 0.1 mol of water ≈ 1.8 mL). This can take several hours.[8]

-

Workup - Cooling and Quenching: Once complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully dismantle the setup. Transfer the reaction mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution!).

-

Wash with water, followed by a wash with brine to break any emulsions and begin the drying process.

-

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene solvent using a rotary evaporator to yield the crude ester product.

-

Purification: The crude ester can be further purified by distillation under reduced pressure if necessary.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

-

MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

YouTube. (2019, January 15). ester hydrolysis and Fischer esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactive Distillation for Esterification of an Alcohol Mixture Containing n-Butanol and n-Amyl Alcohol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. Retrieved from [Link]

-

Brandon University, Department of Chemistry. (n.d.). Ester Synthesis by Azeotropic Distillation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

-

Sulzer. (2025, July 18). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Retrieved from [Link]

- Unknown Source. (n.d.). 22.

- European Patent Office. (n.d.). Dehydration process using azeotropic distillation.

-

UTPedia. (n.d.). Production of Ester by Reactive Distillation of Acid and Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.

-

ACS Publications. (n.d.). Dean−Stark Apparatus Modified for Use with Molecular Sieves. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

Sources

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. scienceready.com.au [scienceready.com.au]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Isopropyl Cyclohexanecarboxylate

Welcome to the dedicated technical support center for the purification of isopropyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common and complex challenges encountered during the purification of isopropyl cyclohexanecarboxylate.

Introduction to Purification Challenges

The synthesis of isopropyl cyclohexanecarboxylate, typically achieved through the Fischer esterification of cyclohexanecarboxylic acid and isopropyl alcohol, is a reversible reaction.[1][2] This equilibrium nature, coupled with the physical properties of the reactants and products, presents several purification challenges. The primary goal of the purification process is to remove unreacted starting materials, the acid catalyst, water, and any potential side products. This guide provides a systematic approach to achieving high purity of the final ester product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude isopropyl cyclohexanecarboxylate reaction mixture?

A1: The most common impurities are unreacted cyclohexanecarboxylic acid, unreacted isopropyl alcohol, water (a byproduct of the esterification), and the acid catalyst (e.g., sulfuric acid).[3][4]

Q2: My crude product has a strong acidic smell. How do I remove the unreacted carboxylic acid?

A2: The most effective method is to perform an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[5] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Q3: I'm having trouble removing the residual isopropyl alcohol. What is the best approach?

A3: Isopropyl alcohol can form azeotropes with water and other organic solvents, making its complete removal by simple distillation challenging.[6][7] A combination of aqueous washes to remove the bulk of the alcohol, followed by drying the organic layer and fractional distillation, is often effective. For very stubborn cases, azeotropic distillation with a suitable entrainer may be necessary.[6]

Q4: An emulsion has formed during the aqueous workup. How can I break it?

A4: Emulsion formation is a common issue when washing organic layers. To break an emulsion, you can try the following techniques:

-

Allow the mixture to stand: Sometimes, emulsions will break on their own if left undisturbed.[8]

-

Add brine: Washing with a saturated aqueous solution of sodium chloride (NaCl) can help to break emulsions by increasing the ionic strength of the aqueous phase.[9]

-

Gentle swirling: Gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation.

-

Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.[9]

-

Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[10]

Troubleshooting Guide

This section provides a more detailed approach to specific challenges you may encounter during the purification of isopropyl cyclohexanecarboxylate.

Challenge 1: Incomplete Removal of Acidic Impurities

Symptom: The purified ester still shows a broad peak for an acidic proton in the ¹H NMR spectrum, or the product has a lingering acidic odor.

Cause: Insufficient washing with the basic solution or the use of a base that is too weak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing acidic impurities.

In-depth Explanation: The key is to ensure complete neutralization and extraction of the cyclohexanecarboxylic acid. Repeat the basic washes until the aqueous layer is no longer acidic (test with pH paper). A final wash with brine helps to remove any remaining dissolved salts and aids in drying the organic layer.[9]

Challenge 2: Presence of Side Products

Symptom: Unexpected peaks are observed in the GC-MS or NMR spectrum of the purified product.

Potential Side Products and Their Formation:

-

Diisopropyl ether: Formed by the acid-catalyzed self-condensation of two molecules of isopropyl alcohol.[11] This is more likely to occur at higher reaction temperatures.

-

Propene: Results from the acid-catalyzed dehydration of isopropyl alcohol.[12][13] This is also favored by higher temperatures.

Troubleshooting and Prevention:

-

Control Reaction Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate to minimize the formation of these side products.

-

Use a Milder Acid Catalyst: Consider using a less dehydrating acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid.

-

Purification: Fractional distillation can be effective in separating diisopropyl ether (boiling point: 68 °C) and the desired product. Propene, being a gas at room temperature, should be removed during the workup and concentration steps.

Challenge 3: Difficulty in Removing Water

Symptom: The purified product appears cloudy, or a broad water peak is present in the ¹H NMR spectrum.

Cause: Incomplete drying of the organic layer before the final purification step.

Solution:

-

Efficient Aqueous Washes: After the basic wash, perform at least one wash with deionized water to remove most of the water-soluble impurities. Follow this with a brine wash to initiate the drying process.[9]

-

Use of a Suitable Drying Agent: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure a sufficient amount of drying agent is used and allow adequate time for it to work (typically 15-30 minutes with occasional swirling).

-

Azeotropic Removal: If water persists, it can be removed by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, although this is more commonly done during the reaction itself to drive the equilibrium.[3]

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

If a non-polar solvent was not used during the reaction, add a suitable extraction solvent such as diethyl ether or ethyl acetate.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add the solution slowly and be sure to vent the funnel frequently, as the neutralization of the acid catalyst and unreacted carboxylic acid will produce carbon dioxide gas.

-

Gently invert the separatory funnel several times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.

-

Wash the organic layer with deionized water, followed by a wash with saturated brine.

-

Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Purification by Column Chromatography

If distillation is not sufficient to achieve the desired purity, column chromatography can be employed.

-

TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for a moderately polar compound like isopropyl cyclohexanecarboxylate is a mixture of hexanes and ethyl acetate.[14][15] Aim for an Rf value of 0.2-0.3 for the product spot.[16]

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent.[17]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isopropyl cyclohexanecarboxylate.

Purification Strategy Decision Tree:

Caption: Decision tree for selecting a purification strategy.

Data Presentation

Table 1: Physical Properties of Isopropyl Cyclohexanecarboxylate and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Isopropyl Cyclohexanecarboxylate | C₁₀H₁₈O₂ | 170.25 | 131 |

| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 232-233 |

| Isopropyl Alcohol | C₃H₈O | 60.10 | 82.6 |

| Water | H₂O | 18.02 | 100 |

| Diisopropyl Ether | C₆H₁₄O | 102.18 | 68 |

Note: Boiling points are at atmospheric pressure unless otherwise specified.

Analytical Characterization

For quality control, it is essential to characterize the purified product. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing purity and identifying any remaining impurities.[18][19]

Expected GC-MS Fragmentation:

While a library spectrum should be used for confirmation, the electron ionization mass spectrum of isopropyl cyclohexanecarboxylate is expected to show characteristic fragments resulting from the loss of the isopropyl group, the isopropoxy group, and rearrangements of the cyclohexyl ring.

References

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of the isopropanol-water azeotropic mixture using ionic liquids. Retrieved from [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

MDPI. (n.d.). Catalytic Dehydration of Isopropanol to Propylene. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic Dehydration of Isopropanol to Propylene. Retrieved from [Link]

- Google Patents. (n.d.). CN103588620A - Method for separating isopropyl alcohol-water azeotropic mixture through extractive distillation.

-

PrepChem.com. (n.d.). Synthesis of 4-isopropyl cyclohexane carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

-

YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

-

Ecoinvent. (n.d.). isopropanol production - Rest-of-World - ecoQuery. Retrieved from [Link]

- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

- Unknown Source. (n.d.).

-

Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

-

ResearchGate. (n.d.). Isopropyl alcohol recovery by heteroazeotropic batch distillation. Retrieved from [Link]

-

JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Quora. (2021). How is 2-propanol formed in the acid catalyzed hydration of propene? Retrieved from [Link]

- Google Patents. (n.d.). US2666735A - Purification of isopropyl alcohol.

-

YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

-

Filo. (2025). How is isopropyl alcohol converted to propene by dehydration reaction? Retrieved from [Link]

-

YouTube. (2022). A Quick and Easy Way to Filter Dirty Isopropyl Alcohol (IPA) for Washing Resin 3D Prints. Retrieved from [Link]

-

AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

-

ResearchGate. (n.d.). Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. Retrieved from [Link]

-

YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. reddit.com [reddit.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. journal.unnes.ac.id [journal.unnes.ac.id]

- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. How is isopropyl alcohol converted to propene by dehydration reaction?.. [askfilo.com]

- 14. Chromatography [chem.rochester.edu]

- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 16. orgsyn.org [orgsyn.org]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

preventing hydrolysis of Cyclohexanecarboxylic acid isopropyl ester during workup

Introduction to the Challenge: Preserving Your Product

Welcome to the technical support center. As researchers and developers, we understand that synthesizing a target molecule is only half the battle; isolating it in high purity and yield is paramount. A frequent and often underestimated challenge during the workup of esterification reactions is the unintended hydrolysis of the ester product. This guide provides in-depth technical advice, troubleshooting protocols, and the chemical rationale to prevent the hydrolysis of Cyclohexanecarboxylic acid isopropyl ester, ensuring the integrity of your hard-won product.

Ester hydrolysis is the reverse of the Fischer esterification reaction, where the ester molecule is cleaved by water to regenerate the parent carboxylic acid and alcohol.[1][2][3] This process can be catalyzed by either acid or base, conditions that are, ironically, often intentionally introduced during the workup to remove reagents and catalysts.[1] Our goal is to navigate these necessary steps without sacrificing the final product.

Frequently Asked Questions (FAQs)

Q1: What exactly is ester hydrolysis and why is it a major concern during workup?

A1: Ester hydrolysis is the chemical cleavage of an ester bond by a water molecule, yielding a carboxylic acid and an alcohol.[2] During an aqueous workup, you are deliberately introducing water to the reaction mixture to quench the reaction and wash away impurities. If residual acid catalyst is present, this creates conditions ripe for acid-catalyzed hydrolysis, which is a reversible equilibrium reaction.[4][5] More critically, when you add a base to neutralize the acid catalyst, you risk initiating base-catalyzed hydrolysis, also known as saponification. This process is effectively irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion.[2][4][6] The primary concern is a significant loss of product yield.

Q2: I suspect my ester is hydrolyzing. What are the common signs?

A2: The most definitive signs of unintended hydrolysis are a lower-than-expected yield of your purified ester and the reappearance of your starting material, cyclohexanecarboxylic acid. This can be readily diagnosed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): You will observe a spot on your TLC plate that corresponds to the more polar carboxylic acid starting material, which will have a lower Rf value than your ester product.

-

NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see characteristic peaks of cyclohexanecarboxylic acid alongside your ester peaks.

-

IR Spectroscopy: The presence of a very broad O-H stretch (typically ~2500-3300 cm⁻¹) in the IR spectrum of your crude product is a strong indicator of carboxylic acid contamination.[7]

Q3: How does the structure of Cyclohexanecarboxylic acid isopropyl ester influence its susceptibility to hydrolysis?

A3: The structure of your specific ester provides a degree of inherent stability. The rate of hydrolysis is significantly affected by steric hindrance around the carbonyl group.[7] Both the cyclohexyl ring and the isopropyl group are sterically bulky. This bulk physically obstructs the approach of a nucleophile (either water or a hydroxide ion) to the electrophilic carbonyl carbon.[8] Consequently, Cyclohexanecarboxylic acid isopropyl ester is considerably more resistant to hydrolysis than less hindered esters, such as ethyl acetate. Research has shown that even switching from a benzyl to an isopropyl ester can increase resistance to hydrolysis by over 140-fold.[9] However, this resistance is not absolute, and poor workup technique can still lead to significant product loss.

Q4: What is the most effective way to neutralize the acid catalyst without inducing saponification?

A4: This is the most critical step in the workup. The key is to use a base that is strong enough to neutralize the acid catalyst (e.g., H₂SO₄) but weak enough to minimize the rate of saponification.

-

Recommended: Use a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][10] Bicarbonate is a relatively weak base that will effectively neutralize strong acid catalysts. The generation of CO₂ gas is a visual indicator that the acid is being neutralized.

-